1,3,4-Thiadiazolidine-2,5-dione
Description
Historical Context and Evolution of Thiadiazolidinone Chemistry
The chemistry of the 1,3,4-thiadiazole (B1197879) ring system, the aromatic counterpart to the saturated 1,3,4-thiadiazolidine core, has roots stretching back to the late 19th century. However, the specific saturated dione (B5365651) derivative, 1,3,4-thiadiazolidine-2,5-dione, and its substituted analogues, appeared in the chemical literature much later. Early work in the mid-20th century focused on the fundamental synthesis and reactivity of this heterocyclic system.
A notable contribution to the field was the work on the synthesis and reactions of 3,4-dialkyl-1,3,4-thiadiazolidine-2,5-diones. These studies established foundational methods for the preparation of this scaffold and explored its chemical behavior. For instance, the oxidation of this compound was reported to yield 1,3,4-thiadiazole-2,5-dione. researchgate.net This oxidized product was found to be a highly reactive dienophile, comparable in reactivity to 4-phenyl-1,2,4-triazoline-3,5-dione, though it exhibited thermal instability. researchgate.net An early claim in the literature regarding the synthesis of the parent compound was also corrected through this research, highlighting the complexities in the early characterization of this heterocycle. researchgate.net A doctoral thesis from 1974 further explored the reactions of this compound and its derivatives, contributing to the foundational understanding of this chemical entity. illinois.edu
Significance of the this compound Ring System in Chemical Research
The significance of the this compound scaffold lies in its unique structural features and its utility as a chemical intermediate. The presence of two carbonyl groups flanking the sulfur and nitrogen heteroatoms imparts distinct reactivity to the ring.
Recent investigations into the fundamental properties of this compound have provided significant insights. A 2015 study detailed the growth of single crystals of the compound, allowing for its definitive structural elucidation via X-ray crystallography. northeastern.edu This analysis revealed that the molecule is planar and possesses sp2-hybridized nitrogen atoms. northeastern.eduresearchgate.net Furthermore, computational studies using density functional theory to calculate nucleus-independent chemical shifts indicated that the ring system is non-aromatic. northeastern.eduresearchgate.net
The compound's interaction with light has also been a subject of study. It is reported to have actinometry properties, suggesting its potential use as a light source for applications like X-ray crystallography. cymitquimica.com The photodecomposition of this compound in methanol (B129727) upon exposure to 254 nm light was found to occur with a quantum yield of 0.076 mol/Einstein at room temperature. northeastern.edu
The primary recognized role of this compound in applied chemistry is as a precursor in the synthesis of more complex molecules. For example, it has been cited as an intermediate in the preparation of tetrahydro- researchgate.netcymitquimica.comgavinpublishers.comthiadiazolo[3,4-a]pyridazine-1,3-dione, a compound with potential herbicidal effects. google.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂H₂N₂O₂S |
| Molecular Weight | 118.12 g/mol |
| Melting Point | 222 °C |
| Appearance | Crystalline solid |
| Aromaticity | Non-aromatic |
Overview of Current Research Trajectories for this compound Systems
Current research on the this compound scaffold is not as widespread as for its isomers like thiazolidine-2,4-diones or the broader class of 1,3,4-thiadiazoles. However, contemporary studies continue to build on the foundational knowledge of this heterocycle, focusing on its structural chemistry, photochemical behavior, and application as a synthetic intermediate.
The detailed structural and electronic analysis published in 2015 remains a cornerstone of modern understanding of the molecule. northeastern.edu This work provides a benchmark for any future computational or experimental studies on this ring system.
The trajectory of research also points towards its utility in synthetic chemistry. Its role as an intermediate in the synthesis of agrochemicals, such as herbicides, indicates a potential avenue for further exploration. google.com The reactivity of its oxidized form as a dienophile, although the product is unstable, could inspire research into trapping these transient species or modifying the scaffold to enhance stability for applications in cycloaddition reactions. researchgate.net
While its direct biological applications are not extensively documented, the broader class of thiadiazoles is known for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. gavinpublishers.com This suggests that derivatives of the this compound core could be a subject for future medicinal chemistry research, although current evidence for this is lacking. The focus remains on its fundamental properties and its role as a building block in organic synthesis.
Table 2: Investigated Aspects of this compound
| Research Area | Key Findings |
|---|---|
| Structural Chemistry | Planar, non-aromatic ring system with sp2-hybridized nitrogens confirmed by X-ray crystallography and DFT calculations. northeastern.eduresearchgate.net |
| Photochemistry | Undergoes photodecomposition with a defined quantum yield; possesses actinometry properties. northeastern.educymitquimica.com |
| Synthetic Utility | Serves as an intermediate in the synthesis of herbicidal compounds. google.com The oxidized derivative is a reactive but unstable dienophile. researchgate.net |
Structure
3D Structure
Properties
CAS No. |
19692-10-5 |
|---|---|
Molecular Formula |
C2H2N2O2S |
Molecular Weight |
118.12 g/mol |
IUPAC Name |
1,3,4-thiadiazolidine-2,5-dione |
InChI |
InChI=1S/C2H2N2O2S/c5-1-3-4-2(6)7-1/h(H,3,5)(H,4,6) |
InChI Key |
GWJXPQLRAJGAOI-UHFFFAOYSA-N |
SMILES |
C1(=O)NNC(=O)S1 |
Canonical SMILES |
C1(=O)NNC(=O)S1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,4 Thiadiazolidine 2,5 Dione and Its Derivatives
Direct Synthesis Routes to the 1,3,4-Thiadiazolidine-2,5-dione Core
The formation of the this compound ring system is primarily achieved through cyclization reactions, where acyclic precursors are condensed to form the heterocyclic structure.
Cyclization Reactions for Core Ring Formation
The preparation of the parent this compound has been documented through specific cyclization strategies. One notable method involves the reaction of appropriate precursors that bring together the necessary nitrogen, sulfur, and carbonyl functionalities. While specific details on the direct synthesis of the dione (B5365651) are less common in recent literature, related structures like 1,3,4-thiadiazolidine-2,5-dithione are synthesized and can potentially be converted to the dione. The dithione, for instance, has a well-defined chemical identity with the molecular formula C₂H₂N₂S₃. fda.govnih.gov
Another related approach involves the cyclization of thiosemicarbazide (B42300) derivatives. For example, the reaction of thiosemicarbazide with monochloroacetic acid in water under reflux conditions is a known method for synthesizing the related thiazolidine-2,4-dione core. nih.gov This highlights the general principle of using bifunctional reagents to achieve ring closure.
Optimized Synthetic Strategies and Yield Enhancements
Optimizing synthetic routes to heterocyclic compounds often involves the careful selection of catalysts, solvents, and reaction conditions to improve yields and reduce reaction times. For the broader class of thiazolidinones, strategies such as using piperidine (B6355638) as a catalyst in ethanol (B145695) have been employed for condensation reactions, leading to the formation of 5-arylidene-thiazolidine-2,4-dione derivatives. nih.gov While not directly for the this compound, these methods demonstrate common optimization principles in heterocyclic synthesis.
Synthesis of Substituted this compound Derivatives
The functionalization of the this compound scaffold is crucial for creating a diverse range of compounds for various chemical applications. This is typically achieved through N-alkylation/arylation, functionalization at other ring atoms, and multi-component reactions.
N-Alkylation and N-Arylation Methods
The substitution at the nitrogen atoms of the thiadiazolidine ring is a primary method for derivatization. For the related thiazolidine-2,4-diones (TZDs), N-alkylation is a common strategy. arkat-usa.org Traditional methods often involve a two-step process where the TZD is first converted to its salt using a strong base, followed by reaction with an alkyl halide. arkat-usa.org However, these methods can have drawbacks such as low yields and harsh reaction conditions. arkat-usa.org
More recent and efficient one-step methods have been developed. For example, a room temperature N-alkylation of thiazolidine-2,4-dione with alkyl bromides has been achieved using triethylamine (B128534) as both a base and a solvent, affording N-alkylated products in high yields. arkat-usa.org This approach represents a significant improvement in terms of efficiency and milder reaction conditions.
The following table summarizes the results of a one-step N-alkylation of thiazolidine-2,4-dione with various alkyl bromides. arkat-usa.org
| Entry | Alkyl Bromide | Product | Reaction Time | Yield (%) |
| 1 | n-Propyl bromide | 3-Propylthiazolidine-2,4-dione | 2 h | 85 |
| 2 | n-Butyl bromide | 3-Butylthiazolidine-2,4-dione | 2 h | 88 |
| 3 | n-Pentyl bromide | 3-Pentylthiazolidine-2,4-dione | 2 h | 90 |
| 4 | n-Hexyl bromide | 3-Hexylthiazolidine-2,4-dione | 2 h | 92 |
Functionalization at Ring Carbon and Sulfur Atoms
Functionalization can also occur at other positions of the heterocyclic ring. For instance, in the related 2,5-dimercapto-1,3,4-thiadiazole (B142945), the sulfur atoms are reactive sites for alkylation. nih.gov Reaction with ethyl bromobutyrate in the presence of potassium carbonate in dimethylformamide leads to the formation of a diester derivative in high yield. nih.gov This demonstrates the potential for S-alkylation in thiadiazole systems.
Furthermore, the sulfur atoms in the 1,3,4-thiadiazolidine-2,5-dithione can be oxidized. Reaction with hydrogen peroxide can lead to the formation of new compounds with altered properties. ontosight.ai The oxidation of 2,5-dimercapto-1,3,4-thiadiazole with potassium permanganate (B83412) results in the formation of 1,3,4-thiadiazole-2,5-disulfonic acid, showcasing the reactivity of the sulfur atoms towards strong oxidizing agents. eprajournals.com
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.orgnih.gov These reactions are highly efficient and atom-economical. erciyes.edu.tr
While specific MCRs for the direct synthesis of this compound are not extensively reported, MCRs are widely used to synthesize related heterocyclic systems. For example, a one-pot, three-component reaction of an amine, an oxo-compound, and a thiolic agent is a common method for synthesizing 2-substituted-4-thiazolidinones. nih.gov Another example is the one-pot synthesis of thiazolidine-4-one hybrids through a reaction involving 5-substituted phenyl-1,3,4-thiadiazol-2-amines, substituted benzaldehydes, and 2-mercaptoacetic acid. nih.gov
These MCR approaches highlight the potential for developing novel, efficient syntheses of diverse libraries of substituted this compound derivatives by carefully selecting the appropriate starting materials.
Synthesis of 1,3,4-Thiadiazolidine-2,5-dithione Analogues and Related Dithio-Derivatives
The core structure of 1,3,4-thiadiazolidine-2,5-dithione exists in tautomeric equilibrium with 2,5-dimercapto-1,3,4-thiadiazole. The synthesis of its derivatives often commences from this dimercapto tautomer.
A primary method for creating dithio-derivatives involves the alkylation of 2,5-dimercapto-1,3,4-thiadiazole. For instance, the reaction of 2,5-dimercapto-1,3,4-thiadiazole with 4-ethylbromobutyrate in dimethylformamide, using potassium carbonate as a base, yields diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate with a high yield of 92%. nih.gov This S-alkylation reaction is a versatile method for introducing a variety of side chains to the thiadiazole core.
Another class of related dithio-derivatives are the disulfonic acids. 1,3,4-Thiadiazole-2,5-disulfonic acid can be synthesized through the oxidation of 2,5-dimercapto-1,3,4-thiadiazole. eprajournals.com A typical procedure involves the dropwise addition of a 2.5% aqueous solution of potassium permanganate to an aqueous solution of 2,5-dimercapto-1,3,4-thiadiazole. eprajournals.com The mixture is then heated until it becomes colorless, and after removal of the manganese dioxide precipitate, the product is obtained upon evaporation of the filtrate. eprajournals.com
The following table summarizes the synthesis of a representative dithio-derivative of 1,3,4-thiadiazole (B1197879).
Table 1: Synthesis of Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate
| Starting Material | Reagents | Solvent | Product | Yield |
| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate, Potassium Carbonate | Dimethylformamide | Diethyl 4,4′-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | 92% nih.gov |
Advanced Synthetic Approaches to Complex 1,3,4-Thiadiazole-Fused Systems and Spiro Derivatives
The development of advanced synthetic methodologies has enabled the construction of intricate molecular architectures incorporating the 1,3,4-thiadiazole ring, such as fused and spirocyclic systems.
Fused Systems: An example of the synthesis of a fused system is the preparation of thiazolo[4,3-b] Current time information in Bangalore, IN.bohrium.comderpharmachemica.comthiadiazole derivatives. This can be achieved by reacting 5-phenyl-5H-thiazolo[4,3-b] Current time information in Bangalore, IN.bohrium.comderpharmachemica.comthiadiazol-2-amine with various α-halocarbonyl compounds. derpharmachemica.com This reaction leads to the formation of a new thiazole (B1198619) ring fused to the thiadiazole core.
Spiro Derivatives: A notable and efficient method for synthesizing spiro[4.4]thiadiazole derivatives is through a double [3+2] 1,3-dipolar cycloaddition reaction. nih.govrsc.org This approach involves the in situ generation of nitrilimines from hydrazonyl chlorides in the presence of a base. These reactive intermediates then react with carbon disulfide in a one-pot process to form the spirocyclic scaffold, often in high yields. nih.govrsc.org This method is advantageous due to its use of readily available starting materials, mild reaction conditions, and the absence of a transition-metal catalyst. nih.gov
The proposed mechanism for this transformation begins with the base-mediated elimination of HCl from the hydrazonyl chloride to generate a nitrilimine intermediate. rsc.org This is followed by a double 1,3-dipolar cycloaddition with carbon disulfide to yield the final spiro[4.4]thiadiazole product. rsc.org
A variety of spiro-1,3,4-thiadiazolines can also be prepared by the reaction of cyclic ketones with oxamic acid thiohydrazides, which provides a route to novel nonsteroidal spiro compounds in high yields. bohrium.com
The table below presents findings from the synthesis of spiro[4.4]thiadiazole derivatives via the double 1,3-dipolar cycloaddition method.
Table 2: Synthesis of Spiro[4.4]thiadiazole Derivatives
| Hydrazonyl Chloride Precursor | Base | Dipolarophile | Product Type | Yield |
| Various substituted hydrazonyl chlorides | Triethylamine | Carbon Disulfide | Spiro[4.4]thiadiazole derivatives | Up to 96% nih.gov |
Advanced Structural Elucidation and Spectroscopic Characterization of 1,3,4 Thiadiazolidine 2,5 Dione Systems
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of molecules in the solid state. For 1,3,4-thiadiazolidine-2,5-dione and its derivatives, this technique uncovers fundamental details about the ring's conformation and the non-covalent interactions that govern its crystal packing.
Planarity and Conformational Studies in Crystal Lattices
The core structure of this compound has been investigated through single-crystal X-ray diffraction. A key finding from these studies is that the five-membered ring is planar. researchgate.net This planarity is attributed to the presence of sp²-hybridized nitrogen atoms within the heterocyclic ring. researchgate.net This hybridization suggests a degree of electron delocalization within the ring, although density functional theory calculations have indicated the molecule is non-aromatic. researchgate.net
In related heterocyclic systems like 1,3-thiazolidin-4-one derivatives, the five-membered ring is not always perfectly planar and can adopt an envelope conformation, often with the sulfur atom puckered out of the plane of the other four atoms. temple.edu However, for the specific this compound parent compound, a planar geometry is observed in the crystalline state. researchgate.net
Intermolecular Interactions: Hydrogen Bonding, C-H...π, and π-π Stacking Phenomena
While specific intermolecular interaction data for this compound is not extensively detailed in available literature, the analysis of related structures provides a strong indication of the forces at play. The presence of N-H groups and carbonyl oxygens makes the molecule a prime candidate for forming strong intermolecular hydrogen bonds.
In analogous systems, these interactions are pivotal in building the supramolecular architecture. For instance, in derivatives of 1,3,4-thiadiazole (B1197879), molecules are often linked into dimers or extended chains through N-H···S or N-H···N hydrogen bonds. nih.gov In more complex derivatives, C-H···O interactions are also common, creating closed-ring formations that link multiple molecules together. temple.edu
Polymorphism and Crystal Engineering Considerations
Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, has not been specifically reported for this compound. However, it is a common phenomenon in structurally similar organic molecules. The different packing arrangements in polymorphs arise from variations in the network of intermolecular interactions, such as hydrogen bonding and π-π stacking.
Crystal engineering aims to control these interactions to produce crystals with desired physical properties. By understanding the primary interaction motifs—like the hydrogen bonds formed by the N-H and C=O groups in the this compound system—it is possible to design and predict supramolecular assemblies. The strong hydrogen bonding capability of the dione (B5365651) suggests it could be a robust building block for creating specific, predictable, multi-dimensional crystalline networks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound systems, ¹H and ¹³C NMR provide foundational data, while multi-nuclear techniques offer deeper insights into the electronic environment of the heteroatoms.
¹H and ¹³C NMR Chemical Shift Assignments and Interpretation
No specific experimental NMR spectra for the parent this compound are available in the cited literature. However, based on its symmetrical structure (C₂H₂N₂O₂S), certain features can be predicted. The ¹H NMR spectrum would be expected to show a single signal for the two equivalent N-H protons. The chemical shift of this proton would likely be in the downfield region, characteristic of amide or imide protons. Similarly, the ¹³C NMR spectrum would be expected to display a single resonance for the two equivalent carbonyl (C=O) carbons.
Data from various derivatives of 1,3,4-thiadiazoles and thiazolidinediones provide context for these expected chemical shifts. The carbonyl carbons in thiazolidine-2,4-dione derivatives, for example, typically resonate in the range of 167-168 ppm. nih.gov The carbons within the 1,3,4-thiadiazole ring itself are generally observed further downfield, often between 156 and 169 ppm. mdpi.comdergipark.org.trrsc.org Protons attached to nitrogen in these heterocyclic systems appear over a wide range, with N-H signals reported from ~7 ppm to as far downfield as ~13 ppm, depending on the specific structure and solvent. nih.govnih.govmdpi.com
The following table provides representative NMR data for related heterocyclic systems.
| Compound Type | Nucleus | Chemical Shift (δ) Range (ppm) | Reference |
| 5-Aryl-1,3,4-thiadiazol-2-amine | ¹³C (C-2) | 168.15 - 170.29 | mdpi.com |
| 5-Aryl-1,3,4-thiadiazol-2-amine | ¹³C (C-5) | 153.50 - 156.46 | mdpi.com |
| 5-Aryl-1,3,4-thiadiazol-2-amine | ¹H (NH₂) | 7.22 - 7.41 | mdpi.com |
| 2,5-disubstituted-1,3,4-thiadiazole | ¹³C (Thiadiazole Ring) | 158.4 - 164.23 | rsc.org |
| 5-Benzylidene-thiazolidine-2,4-dione | ¹³C (C=O) | 167.40 - 168.28 | nih.gov |
| 5-Benzylidene-thiazolidine-2,4-dione | ¹H (NH) | 12.46 - 12.62 | nih.gov |
Multi-Nuclear NMR Techniques (e.g., ¹⁵N, ³³S)
¹⁵N NMR Spectroscopy: There is no specific ¹⁵N NMR data available for this compound. For this symmetrical molecule, a single ¹⁵N resonance would be anticipated. The chemical shift would provide valuable information about the electronic environment of the nitrogen atoms. In related five-membered nitrogen heterocycles, ¹⁵N chemical shifts vary widely based on hybridization and substitution. For example, the nitrogen in unsubstituted aziridine (B145994) appears at -8.5 ppm relative to ammonia, while the nitrogen in pyrrole (B145914) is significantly further downfield. ipb.pt For disubstituted 1,2,3-triazoles, ¹⁵N chemical shifts can be used to unambiguously distinguish between isomers. rsc.org This highlights the potential of ¹⁵N NMR for detailed structural analysis of thiadiazolidine systems.
³³S NMR Spectroscopy: The study of this compound by ³³S NMR is subject to considerable practical challenges. The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2). mdpi.comhuji.ac.il This combination results in low sensitivity and typically very broad signals, making detection difficult with standard high-resolution NMR spectrometers. mdpi.comhuji.ac.ilnorthwestern.edu The signal width is highly dependent on the symmetry of the electronic environment around the sulfur atom. huji.ac.il
Despite these difficulties, ³³S NMR can provide unique structural insights, as the chemical shifts are sensitive to the oxidation state and bonding environment of the sulfur atom. mdpi.com For cyclic sulfides, the chemical shifts are influenced by factors such as ring strain and substituent effects. mdpi.comacs.org Given the challenges, obtaining a ³³S spectrum for this compound would likely require specialized instrumentation, such as very high magnetic fields or the use of solid-state NMR techniques, and potentially isotopic enrichment. mdpi.comresearchgate.net
Vibrational Spectroscopy (Infrared, Raman) and Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule.
For the related compound, 1,3,4-thiadiazolidine-2,5-dithione, extensive vibrational analysis has been performed using FT-IR and FT-Raman spectroscopy, supported by computational methods illinois.edu. These studies provide a basis for understanding the vibrational characteristics of the 1,3,4-thiadiazolidine ring system. The normal modes of vibration for polyatomic molecules like this can be categorized into several types, including symmetric and asymmetric stretching, wagging, twisting, scissoring, and rocking nih.gov.
Table 1: Characteristic Vibrational Frequencies for 1,3,4-Thiadiazolidine-2,5-dithione
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 | N-H Stretching |
| ~1500 | C=S Stretching |
| ~1300 | C-N Stretching |
| ~700 | C-S Stretching |
Data is for the dithione analogue and provides an estimation for the dione compound.
For 1,3,4-thiadiazole derivatives in general, the structures have been elucidated using IR spectroscopy, among other methods chemicalbook.com. In the case of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, both IR and Raman spectra have been measured and assigned with the aid of normal coordinate analysis illinois.edu.
The vibrational spectra of molecules can be influenced by the solvent environment. These solvent effects can provide insights into solute-solvent interactions. For instance, studies on 1,3-indanedione in various organic solvents have shown that solvent properties can be correlated with shifts in the infrared band positions. While specific studies on the solvent effects on the vibrational spectra of this compound are not prevalent, general principles of solvatochromism apply. Polar solvents are likely to cause shifts in the vibrational frequencies of polar functional groups, such as the carbonyl (C=O) and amine (N-H) groups, due to dipole-dipole interactions and hydrogen bonding.
Mass Spectrometry and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the molecular formula and elucidating the fragmentation pathways of organic compounds. For 1,3,4-thiadiazole-derived ligands, tandem mass spectrometry has revealed common fragmentation patterns. A frequent initial step is the loss of acetyl moieties in acetylated derivatives.
While a detailed mass spectrometric analysis of this compound is not extensively documented in readily available literature, the fragmentation of the related 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles has been studied. These studies can provide a model for predicting the fragmentation pathways of this compound, which would likely involve cleavage of the heterocyclic ring and loss of small molecules such as CO, N₂, and CS. HRMS would be crucial in confirming the elemental composition of the parent ion and its fragments, lending confidence to the proposed fragmentation mechanisms.
Table 2: Predicted Fragmentation Pathways for this compound
| m/z | Fragment |
|---|---|
| 118 | [M]⁺ |
| 90 | [M - CO]⁺ |
| 74 | [M - CO₂]⁺ |
| 60 | [CH₂N₂S]⁺ |
These are predicted pathways based on the general fragmentation of related heterocyclic compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For a series of 2,5-disubstituted-1,3,4-thiadiazoles, UV spectroscopy was used as part of their structural elucidation chemicalbook.com.
In a study of azo dyes containing the 1,3,4-thiadiazole fragment, UV-Vis spectroscopy was used to investigate their optical properties. The electronic absorption spectra of these dyes are influenced by the nature of the substituents on the thiadiazole ring. While specific UV-Vis data for the parent this compound is scarce, it is expected to exhibit absorptions in the UV region corresponding to n → π* and π → π* transitions associated with the carbonyl groups and the heterocyclic ring. The solvent environment can also influence the position and intensity of these absorption bands.
Computational and Theoretical Investigations of 1,3,4 Thiadiazolidine 2,5 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of a compound from first principles.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 1,3,4-Thiadiazolidine-2,5-dione, DFT calculations would be employed to determine its most stable three-dimensional shape (geometry optimization). This process involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.
Researchers would typically use a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method has proven reliable for a wide range of organic molecules. The calculations would yield key geometric parameters. While specific data for the dione (B5365651) is unavailable, a hypothetical table based on typical bond lengths and angles for similar heterocyclic rings is presented below for illustrative purposes.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Hypothetical Value |
| Bond Length | C=O | ~1.21 Å |
| C-N | ~1.38 Å | |
| N-N | ~1.40 Å | |
| N-S | ~1.70 Å | |
| C-S | ~1.78 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-N | ~115° | |
| N-N-S | ~110° | |
| N-S-C | ~95° | |
| S-C-N | ~105° |
Note: These values are illustrative and not from actual calculations on this compound.
Ab initio (Latin for "from the beginning") methods are based entirely on theoretical principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) provide a hierarchy of accuracy. While computationally more demanding than DFT, they are often used to benchmark DFT results and to obtain highly accurate electronic properties, such as ionization potentials and electron affinities. For a molecule of this size, MP2 could be used for geometry optimization and energy calculations, while CCSD(T) with a suitable basis set would provide a "gold standard" energy calculation for a given geometry.
The choice of a basis set is crucial in any quantum chemical calculation. A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used. The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron distribution, especially in molecules with heteroatoms and lone pairs like this compound.
Computational efficiency is a trade-off with accuracy. A larger basis set and a more sophisticated method (e.g., CCSD(T) vs. DFT) will yield more accurate results but require significantly more computational resources (CPU time and memory). A typical study would assess a few combinations of methods and basis sets to find the optimal balance for the research question at hand.
Molecular Orbital Analysis
The molecular orbitals of a compound are key to understanding its chemical reactivity and electronic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dntb.gov.ua This gap is also related to the molecule's kinetic stability and polarizability. dntb.gov.uanih.gov For this compound, the HOMO would likely be localized on the sulfur and nitrogen atoms due to their lone pairs, while the LUMO would be expected to have significant contributions from the C=O antibonding orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)
| Parameter | Hypothetical Energy (eV) |
| HOMO | -7.5 eV |
| LUMO | -1.5 eV |
| HOMO-LUMO Gap | 6.0 eV |
Note: These values are illustrative and not from actual calculations on this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. nih.gov It is plotted onto the electron density surface, with colors indicating different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate potential.
For this compound, an MEP map would be expected to show strong negative potential (red) around the carbonyl oxygen atoms, making them sites for interaction with electrophiles or hydrogen bond donors. The regions around the N-H protons would likely show positive potential (blue), indicating their acidic nature and susceptibility to deprotonation by a base. The sulfur atom would also influence the potential map significantly. This analysis provides a powerful visual tool for predicting how the molecule will interact with other reagents. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular orbitals of a wavefunction into a more intuitive, localized form corresponding to the familiar Lewis structure concepts of chemical bonds and lone pairs. wisc.eduusc.edu This analysis provides quantitative insight into the electronic structure, including atomic charges, hybridization, and the stabilizing effects of electron delocalization through donor-acceptor interactions. researchgate.netsouthampton.ac.uk
For this compound, a specific NBO analysis has not been detailed in the cited literature. However, based on its known planar structure with sp²-hybridized nitrogen atoms, a theoretical NBO analysis would be expected to reveal key electronic features. researchgate.net The analysis would partition the electron density into several localized orbitals:
Sigma (σ) Bonds: Forming the framework of the ring and the C=O double bonds. These would include C-S, C-N, N-N, and C=O bonds. The polarization of these bonds would be quantified, showing the electron density shift towards the more electronegative atoms (nitrogen and oxygen).
Lone Pairs (LP): The analysis would identify lone pairs on the sulfur, nitrogen, and oxygen atoms. For instance, the oxygen atoms would each possess lone pairs in sp-hybridized orbitals. The sp²-hybridized nitrogen atoms would also have lone pairs.
Pi (π) Bonds: Within the two carbonyl (C=O) groups.
While a detailed quantitative table of donor-acceptor interactions cannot be provided without a specific study, the NBO method provides the theoretical framework to understand these stabilizing intramolecular electronic effects.
Aromaticity Assessment
The assessment of aromaticity is crucial for understanding the stability, reactivity, and electronic properties of cyclic molecules. For this compound, computational methods have been employed to determine its aromatic character.
Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. It involves calculating the absolute magnetic shielding at a specific point within the ring (e.g., the ring center) or above it. Aromatic compounds sustain a diatropic ring current in a magnetic field, leading to negative NICS values (shielding), while antiaromatic compounds have positive values (deshielding), and non-aromatic compounds have values close to zero.
Density functional theory (DFT) calculations have been performed for this compound to determine its NICS profile. The results of these calculations unequivocally show that the compound is non-aromatic. researchgate.net The calculated NICS values are close to zero, indicating the absence of any significant diatropic ring current that would characterize an aromatic system.
| Calculation Point | NICS Value (ppm) | Conclusion |
|---|---|---|
| Ring Center | Near Zero | Non-aromatic researchgate.net |
Beyond NICS, other criteria can be applied to assess the aromaticity of this compound. The most fundamental is Hückel's rule, which states that for a molecule to be aromatic, it must be cyclic, planar, fully conjugated, and possess [4n+2] π-electrons (where n is a non-negative integer). wikipedia.orglibretexts.orgmasterorganicchemistry.com
Cyclic: this compound is a cyclic compound.
Planar: X-ray crystal structure analysis has confirmed that the molecule is planar. researchgate.net
Conjugation and π-Electron Count: The molecule contains two carbonyl groups and two sp²-hybridized nitrogen atoms. researchgate.net While there are π-electrons in the C=O bonds and lone pairs on the heteroatoms, the ring itself lacks a continuous, uninterrupted cycle of p-orbitals. The sulfur atom, being part of a saturated -S-C(O)- linkage, breaks the cyclic conjugation required for aromaticity. Therefore, the molecule does not have a delocalized π-system encompassing the entire ring and fails to meet the criteria of Hückel's rule. wikipedia.orglibretexts.org
The lack of a continuous conjugated path and the NICS calculation results both strongly support the classification of this compound as a non-aromatic compound. researchgate.net
Conformational Analysis and Potential Energy Surfaces
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For cyclic systems, this is crucial for understanding ring puckering and the stability of different conformers.
For this compound, a combined experimental and theoretical approach has provided clear insight into its conformation. X-ray crystallography data reveals that in the solid state, the molecule adopts a planar conformation. researchgate.net This planarity includes the entire five-membered ring and the exocyclic oxygen atoms. The nitrogen atoms in the ring are sp²-hybridized, which favors a planar geometry to maximize orbital overlap. researchgate.net
While the solid-state structure is confirmed to be planar, a complete understanding requires exploring the potential energy surface (PES) in the gas phase through computational methods. A PES scan would involve systematically changing key dihedral angles of the ring to calculate the energy of non-planar conformations and determine the energy barriers to inversion or pseudorotation. Although a detailed PES map for this specific molecule is not available in the cited literature, the experimental evidence for planarity suggests that this conformation represents a significant minimum on the potential energy surface. researchgate.net Any deviation from planarity would likely lead to a considerable increase in energy due to the loss of stabilizing electronic interactions and the introduction of ring strain.
Theoretical Spectroscopic Predictions and Correlation with Experimental Data
Computational chemistry allows for the simulation of various types of spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR), which can be correlated with experimental data to confirm molecular structures and understand their vibrational and electronic properties.
The prediction of NMR chemical shifts (e.g., using the GIAO method) and IR vibrational frequencies (through frequency calculations) is a standard computational task. researchgate.netresearchgate.netnih.gov These calculations are typically performed using DFT methods.
For this compound, specific simulated ¹H NMR, ¹³C NMR, or IR spectra have not been reported in the reviewed literature. However, theoretical spectra for many related 1,3,4-thiadiazole (B1197879) derivatives have been calculated and show good correlation with experimental results. dergipark.org.trnih.gov
A theoretical IR spectrum for this compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching: For the N-H groups in the ring.
C=O stretching: Strong absorption bands characteristic of the two carbonyl groups.
Ring vibrations: Including C-N, N-N, and C-S stretching and bending modes.
Similarly, a simulated ¹³C NMR spectrum would predict the chemical shifts for the two equivalent carbonyl carbons. These would likely appear significantly downfield due to the electron-withdrawing nature of the attached oxygen and nitrogen atoms. A ¹H NMR spectrum would show a signal for the two equivalent N-H protons. The exact positions of these signals in both NMR and IR spectra would depend on the computational method and basis set used, as well as solvent effects if modeled. nih.gov
UV-Vis Spectral Simulations
The computational simulation of Ultraviolet-Visible (UV-Vis) spectra provides profound insights into the electronic structure and transitions within a molecule. These theoretical analyses, most commonly performed using Time-Dependent Density Functional Theory (TD-DFT), can predict the absorption maxima (λmax) and the nature of the electronic excitations, such as n → π* or π → π* transitions. This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of a compound.
Detailed research findings from comprehensive computational studies focusing specifically on the UV-Vis spectral simulations of the parent compound, this compound, are not extensively available in the reviewed scientific literature. While the broader class of 1,3,4-thiadiazole derivatives has been the subject of numerous theoretical investigations, these studies predominantly focus on substituted analogues rather than the fundamental dione structure. researchgate.netdergipark.org.trnih.gov
For instance, computational studies on various 1,3,4-thiadiazole derivatives have successfully employed TD-DFT to correlate theoretical λmax values with experimental data, often achieving good agreement. dergipark.org.tr These studies typically involve optimizing the ground-state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying singlet excited states. The results of these calculations are usually presented in the form of a simulated spectrum, where the calculated oscillator strengths are plotted against the corresponding wavelengths.
In the absence of specific published data for this compound, a hypothetical data table for its simulated UV-Vis spectrum, based on general knowledge of similar heterocyclic compounds, might include the following parameters:
Table 1: Hypothetical Calculated UV-Vis Spectral Data for this compound
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
| [Data Not Available] | [Data Not Available] | [Data Not Available] |
| [Data Not Available] | [Data Not Available] | [Data Not Available] |
Note: This table is for illustrative purposes only, as specific computational data for this compound were not found in the searched literature.
The electronic transitions in such a molecule would likely involve the non-bonding electrons of the sulfur and nitrogen atoms, as well as the π-systems of the carbonyl groups. A thorough theoretical investigation would elucidate the specific molecular orbitals involved in these transitions and how their energies and characters influence the absorption spectrum.
Further dedicated computational research is required to fully characterize the electronic absorption properties of this compound and to provide the detailed data necessary for a complete understanding of its photochemistry.
Emerging Applications of 1,3,4 Thiadiazolidine 2,5 Dione in Chemical Science and Technology
Role as Building Blocks in Complex Organic Synthesis
1,3,4-Thiadiazolidine-2,5-dione and its derivatives are valuable precursors in organic synthesis due to the reactivity of the heterocyclic ring. This reactivity allows for the construction of a diverse range of other molecular systems.
The 1,3,4-thiadiazole (B1197879) framework is a key starting point for the synthesis of various other heterocyclic compounds. Through multi-step reaction sequences, often beginning with the formation of Schiff base derivatives from 2-amino-1,3,4-thiadiazoles, chemists can access a variety of important heterocyclic structures. jocpr.com
Imidazolidine (B613845) Derivatives: The cyclization of Schiff bases derived from 1,3,4-thiadiazoles with α-amino acids, such as tryptophan and leucine, leads to the formation of imidazolidine derivatives. jocpr.com Another approach involves the one-pot synthesis of 3-substituted 5,5-diphenyl imidazolidine-2,4-diones via methods like Mannich reactions. researchgate.net
Tetrazole Derivatives: Tetrazoles can be synthesized from 1,3,4-thiadiazole-derived Schiff bases through their reaction with sodium azide (B81097). jocpr.comresearchgate.net This conversion is a common method for introducing the tetrazole ring, which is considered a bioisostere of the carboxylic acid group and is important in medicinal chemistry. nih.gov The general synthesis often involves the [2+3] cycloaddition of an azide to a nitrile. nih.gov
Oxazepine Derivatives: The reaction of Schiff bases derived from 1,3,4-thiadiazoles with various anhydrides like succinic, malic, or itaconic anhydride (B1165640) results in the formation of seven-membered oxazepine rings. jocpr.com These compounds are of interest for their potential biological activities. researchgate.net
β-Lactam Derivatives: β-Lactam rings, the core structure of penicillin and related antibiotics, can be constructed from the 1,3,4-thiadiazole scaffold. The reaction of 2-imino-2,5-dihydro-1,3,4-thiadiazoles with ketenes via a [2+2] cycloaddition yields spiro-β-lactams. rsc.org Another pathway involves the cyclization of Schiff bases with chloroacetyl chloride to produce β-lactam derivatives. jocpr.com
Table 1: Synthesis of Heterocyclic Systems from 1,3,4-Thiadiazole Derivatives
| Target Heterocycle | Precursor (from 1,3,4-Thiadiazole) | Reagents | Reference |
| Imidazolidine | Schiff Base | α-Amino Acids (e.g., Tryptophan) | jocpr.com |
| Tetrazole | Schiff Base | Sodium Azide (NaN₃) | jocpr.comresearchgate.net |
| Oxazepine | Schiff Base | Anhydrides (e.g., Succinic, Malic) | jocpr.com |
| β-Lactam | Schiff Base | Chloroacetyl Chloride | jocpr.com |
| Spiro-β-Lactam | 2-Imino-2,5-dihydro-1,3,4-thiadiazole | Ketenes | rsc.org |
The structural features of 1,3,4-thiadiazole derivatives make them suitable for the construction of more intricate polycyclic and spirocyclic compounds. Spiro compounds, which contain two rings connected by a single common atom, are of particular interest due to their rigid and three-dimensional structures. nih.gov
The synthesis of spiro[indoline-3,2'- jocpr.commdpi.comfda.govthiadiazol]-2-one has been achieved from isatin (B1672199) derivatives, demonstrating a pathway to complex spiroheterocycles. nih.gov Another example includes the formation of spiro[1,3,4-thiadiazoline-2,4'-thioflavans]. researchgate.net The creation of these systems often involves multi-component reactions or sequential cyclizations. For instance, spiro-thiazolidinones can be synthesized through the reaction of isatins, primary amines, and thioglycolic acid. nih.gov Similarly, novel spiroheterocycles containing an indane unit have been prepared from thiocarbohydrazide (B147625) and 2-indanone, which proceeds through a 1,3,4-thiadiazole intermediate. researchgate.net
Applications in Materials Science
The unique electronic and coordination properties of the 1,3,4-thiadiazole ring have led to its incorporation into advanced materials for various technological applications.
Thiadiazole derivatives are recognized for their potential in optoelectronic materials. mdpi.com Their electron-deficient nature makes them suitable components in organic semiconductors. Related heterocyclic compounds like thiazoles are already utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) and other semiconductor devices. mdpi.com The high thermal and chemical stability of the thiadiazole ring is advantageous for these applications. nih.gov Research has explored 1,3,4-thiadiazole derivatives for their interesting spectroscopic properties, which are crucial for optoelectronic applications. gavinpublishers.com
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring act as excellent coordination sites for metal ions, making its derivatives attractive candidates for MOF ligands. mdpi.comnih.gov
Thiadiazole-based ligands have been successfully used to synthesize coordination polymers and MOFs. mdpi.com For example, 1,2,5-thiadiazole-3,4-dicarboxylate has been employed as a linker to create 3D MOFs with cadmium and copper. mdpi.com The resulting frameworks can exhibit properties like luminescence, making them suitable for chemical sensing applications. mdpi.comresearchgate.net The synthesis of Cu(II) and Zn(II) complexes with ligands derived from 2-amino-5(2,4-dihydroxyphenyl)-1,3,4-thiadiazole has been reported, where chelation occurs through a thiadiazole nitrogen atom and a neighboring hydroxyl group. nih.gov
Table 2: Examples of Thiadiazole-Based MOFs and Coordination Polymers
| Ligand | Metal Ion | Resulting Structure | Potential Application | Reference |
| 1,2,5-Thiadiazole-3,4-dicarboxylate | Cd(II) | 3D Metal-Organic Framework | Luminescent Sensing | mdpi.com |
| 1,2,5-Thiadiazole-3,4-dicarboxylic acid | Eu(III) | Microporous Eu-MOF | Luminescent Sensing, Gas Adsorption | researchgate.net |
| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives | Cu(II), Zn(II) | Dihydrate Complexes | Antibacterial Synergy | nih.gov |
In the field of renewable energy, 1,3,4-thiadiazole derivatives are being investigated for their use in solar cell technologies. They are particularly relevant as components of sensitizer (B1316253) dyes in Dye-Sensitized Solar Cells (DSSCs). researchcommons.org In a DSSC, dye molecules absorb light and inject electrons into a semiconductor, generating an electric current. researchcommons.org
Novel azo dyes based on 1,3,4-thiadiazole have been synthesized and studied for their application as sensitizers for nanocrystalline TiO₂-based solar cells. researchcommons.org Additionally, related thiadiazole isomers, such as mdpi.comimpactfactor.orgcymitquimica.comthiadiazolo[3,4-d]pyridazine, have been used as internal acceptor units in D-A-π-A organic sensitizers for DSSCs. mdpi.com The incorporation of these electron-deficient heterocyclic systems can favorably influence the photophysical and photoelectric properties of the dyes, which is critical for efficient solar energy conversion. mdpi.comresearchgate.net
Advanced Reagents in Synthetic Chemistry (e.g., Sulfur-Transfer Reactions)
While direct and extensive literature on this compound as a sulfur-transfer reagent is still developing, its structural motifs are present in a variety of sulfur-containing heterocyclic compounds used in organic synthesis. The reactivity of the thiadiazolidine ring suggests its potential as a precursor or reagent in reactions involving the transfer of sulfur atoms or sulfur-containing fragments.
The synthesis of related 1,3,4-thiadiazole derivatives often involves the cyclization of thiohydrazides or thiosemicarbazides, highlighting the importance of the core thiadiazole structure in the formation of sulfur-containing heterocycles. For instance, various 1,3,4-thiadiazole derivatives are synthesized from precursors like 2,5-dimercapto-1,3,4-thiadiazole (B142945), which undergoes reactions to form more complex structures. researchgate.net These synthetic strategies underscore the utility of the thiadiazole scaffold in building diverse molecular architectures.
Although specific examples of this compound in sulfur-transfer reactions leading to products like thiiranes are not prominently documented in current literature, the chemistry of related compounds provides a basis for its potential applications. The dione (B5365651) functionality could be exploited to release sulfur-containing synthons under specific reaction conditions, making it a candidate for further investigation in this area.
Table 1: Synthetic Applications of Related Thiadiazole Derivatives
| Precursor/Reagent | Reaction Type | Product | Reference |
| 2,5-Dimercapto-1,3,4-thiadiazole | Alkylation | 2,5-bis[(4-aryl/alkyl-2,4-dihydro-1,2,4-triazol-3-thione-5-yl)propylthio]-1,3,4-thiadiazole | researchgate.net |
| Thiohydrazide | Cyclization with thiophosgene | 1,3,4-Thiadiazole-2-thione analogue | connectjournals.com |
| Thiosemicarbazide (B42300) | Cyclization with carbon disulphide | 2-Amino-5-mercapto-1,3,4-thiadiazole | connectjournals.com |
Photochemical Applications and Photophysical Properties
The photochemical behavior of this compound has garnered attention, revealing its potential in specialized applications. The compound exhibits distinct photophysical properties that are characteristic of its heterocyclic structure.
Research has shown that the 1-thia-3,4-diazolidine-2,5-dione functionality can serve as a photochemical synthon for the azo group (-N=N-). connectjournals.com This suggests its utility in synthetic strategies that require the introduction of this important functional group under photochemical conditions, offering an alternative to traditional chemical methods.
A key photophysical parameter that has been determined is its photodecomposition quantum yield. In a study involving the continuous photolysis of this compound in methanol (B129727) at a wavelength of 254 nm, the decomposition quantum yield (Φ) was found to be 0.076(7) mol/Einstein at room temperature. nih.gov This quantitative measure of its photochemical reactivity is crucial for its application in actinometry and other light-sensitive systems. The photodecomposition is also noted to be temperature-dependent. nih.gov
While detailed absorption and emission spectra for this compound are not extensively reported, studies on related aromatic poly(1,3,4-oxadiazole-ether)s indicate that the electronic absorption and emission spectra of such heterocyclic systems are influenced by the solvent environment. nih.gov This suggests that the photophysical properties of this compound are also likely to exhibit solvatochromic effects.
Table 2: Photophysical and Photochemical Data for this compound
| Property | Value/Observation | Conditions | Reference |
| Photochemical Application | Photochemical synthon for the azo group | - | connectjournals.com |
| Photodecomposition Quantum Yield (Φ) | 0.076(7) mol/Einstein | In methanol, λ = 254 nm, room temperature | nih.gov |
| Photodecomposition Characteristic | Temperature-dependent | - | nih.gov |
Future Research Directions and Unexplored Avenues for 1,3,4 Thiadiazolidine 2,5 Dione Chemistry
Development of Novel Green and Sustainable Synthetic Methodologies
Traditional synthetic routes for heterocyclic compounds often rely on harsh reagents, toxic solvents, and energy-intensive conditions. frontiersin.orgmdpi.com A primary future objective is to develop green and sustainable methods for the synthesis of the 1,3,4-thiadiazolidine-2,5-dione core and its derivatives.
Key Research Thrusts:
Alternative Solvents and Catalysts: Research should focus on employing environmentally benign solvent systems. Deep eutectic solvents (DESs), which can act as both solvent and catalyst, have been successfully used for the synthesis of related thiazolidine-2,4-dione derivatives and represent a promising avenue. frontiersin.org Similarly, the use of water as a green solvent, potentially with catalysts like potassium carbonate, could be explored. mdpi.com
Energy-Efficient Synthesis: Microwave-assisted and ultrasonic-assisted organic synthesis are powerful techniques that can significantly reduce reaction times, improve yields, and lower energy consumption. mdpi.comnih.gov Applying these methods to the cyclization reactions that form the this compound ring is a critical area for investigation.
Solvent-Free and Mechanochemical Approaches: Grinding chemistry, a solvent-free approach, has been effectively used to synthesize 1,2,4-thiadiazoles using basic alumina as a catalyst. mdpi.com Exploring mechanochemistry for the synthesis of this compound could lead to highly efficient and waste-free processes.
Atom Economy: Future synthetic designs should prioritize high atom economy, minimizing the generation of byproducts. One-pot, multi-component reactions, which have been developed for other 1,3,4-thiadiazole (B1197879) derivatives, would be an ideal strategy to pursue. researchgate.net
| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Related Compound Example |
| Deep Eutectic Solvents (DES) | Dual role as solvent and catalyst, biodegradable. | Thiazolidine-2,4-dione Derivatives frontiersin.org |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. | 2,5-disubstituted-1,3,4-thiadiazoles nih.gov |
| Grinding/Mechanochemistry | Solvent-free conditions, reduced waste. | 3,5-disubstituted-1,2,4-thiadiazoles mdpi.com |
| One-Pot Reactions | Improved efficiency, reduced purification steps. | N-substituted 5-amino-1,3,4-thiadiazoles researchgate.net |
Exploration of Underutilized Reactivity Modes and Mechanistic Pathways
A deeper understanding of the intrinsic reactivity of the this compound ring is essential for its application. The interplay between the two carbonyl groups, the thioether linkage, and the N-N bond presents a rich landscape for chemical transformations that remains largely unexplored.
Key Research Thrusts:
Selective Functionalization: Developing protocols for the selective N-alkylation or N-arylation at the N3 and N4 positions is crucial for creating diverse libraries of compounds. Mechanistic studies could elucidate the factors controlling selectivity.
Ring-Opening and Rearrangement Reactions: Investigating the stability of the ring under various conditions (acidic, basic, thermal, photochemical) could uncover novel ring-opening or rearrangement pathways. Such reactions could provide access to new heterocyclic systems or functionalized acyclic molecules. The cleavage of the 1,3,4-thiadiazole nucleus by aqueous base is a known reactivity mode for the aromatic parent system that could be explored for the dione (B5365651). orientjchem.org
Reactions at the Carbonyl Groups: While the carbonyl groups are relatively stable, their reactivity towards strong nucleophiles or reducing agents could be a fruitful area of study. This could lead to the synthesis of thiadiazolidine-2,5-diols or other reduced species with unique properties.
Formation of Thiones: The conversion of one or both carbonyl groups to thiocarbonyls would yield 1,3,4-thiadiazolidine-2-one-5-thione or 1,3,4-thiadiazolidine-2,5-dithione. fda.govnih.gov These thionated analogs would possess different electronic properties and coordination abilities, opening new avenues for materials science.
Advanced Computational Modeling for Precise Property Prediction and Design
In silico methods are indispensable tools in modern chemistry for predicting molecular properties and guiding experimental work. Applying advanced computational modeling to this compound can accelerate the discovery of new derivatives with tailored functionalities.
Key Research Thrusts:
DFT and Molecular Dynamics (MD) Simulations: Density Functional Theory (DFT) can be used to investigate the electronic structure, stability, and reactivity of the molecule. nih.gov MD simulations can provide insights into the conformational dynamics and intermolecular interactions of substituted derivatives, which is crucial for understanding their behavior in biological systems or materials. nih.gov
Quantitative Structure-Activity Relationship (QSAR): For applications in medicinal chemistry, QSAR models can be developed to correlate specific structural features of this compound derivatives with their biological activity. frontiersin.org This allows for the rational design of more potent and selective compounds.
Virtual Screening and Docking: Molecular docking studies can predict the binding affinity and orientation of this compound derivatives within the active sites of target proteins. nih.govnih.gov This is a powerful technique for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
| Computational Method | Application for this compound | Predicted Outcome/Insight |
| Density Functional Theory (DFT) | Calculation of molecular orbitals, chemical stability, and reaction pathways. | Understanding of reactivity, spectral properties, and thermodynamic stability. nih.gov |
| Molecular Dynamics (MD) | Simulation of protein-ligand complex stability over time. | Elucidation of binding modes and interaction stability in biological targets. nih.gov |
| QSAR | Correlating structural descriptors with biological activity. | Design of derivatives with enhanced potency and selectivity. frontiersin.org |
| Molecular Docking | Predicting binding affinity to biological targets. | Identification of potential therapeutic targets and lead compounds. nih.gov |
Integration into Supramolecular Assemblies and Nanomaterials
The unique structural features of this compound make it an attractive building block for the construction of larger, functional architectures. The presence of hydrogen bond donors (N-H) and acceptors (C=O), along with the potential for sulfur-based interactions, provides handles for self-assembly.
Key Research Thrusts:
Crystal Engineering: A systematic study of the crystal packing of this compound and its derivatives could reveal predictable patterns of hydrogen bonding and other non-covalent interactions. This knowledge can be used to design specific solid-state architectures.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms of the dione ring could act as coordination sites for metal ions. Exploring the synthesis of coordination polymers or MOFs incorporating this ligand could lead to materials with interesting catalytic, sensing, or gas storage properties.
Nanoparticle Functionalization: The molecule could be used as a capping agent or surface ligand for nanoparticles. For instance, its sulfur atom could bind strongly to gold or silver nanoparticle surfaces, imparting new properties to the nanomaterial. The use of nanoparticles as catalysts for the synthesis of related thiadiazoles suggests a synergy between these fields. researchgate.net
Role in Advanced Catalysis and Reaction Design for Fine Chemicals
While often the target of synthesis, heterocyclic compounds can also play an active role in catalysis. The future exploration of this compound in this capacity could yield novel catalytic systems.
Key Research Thrusts:
Organocatalysis: The N-H protons in the ring have a certain acidity and could potentially participate in hydrogen-bond-donating catalysis for various organic transformations.
Ligand Design for Homogeneous Catalysis: Derivatives of this compound could be designed to act as ligands for transition metal catalysts. The hard-soft nature of the available donor atoms (N, O, S) could be tuned through substitution to create ligands for specific catalytic reactions, such as cross-coupling or asymmetric synthesis.
Photocatalysis: The electronic properties of the thiadiazole ring suggest that appropriately functionalized derivatives could participate in photoredox catalysis, either as the primary photocatalyst or as a key component in a catalytic system.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1,3,4-Thiadiazolidine-2,5-dione (TDZDT) and its derivatives, and how are they optimized for purity?
- Methodological Answer : TDZDT derivatives are typically synthesized via cyclization reactions involving thiols, hydrazine, and carbonyl compounds. For example, 2,5-bis-cycloalkylsulfanyl derivatives are prepared by reacting DMTD (2,5-dimercapto-1,3,4-thiadiazole) with cycloalkyl halides under basic conditions. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of DMTD to alkylating agent) and reaction time (6–12 hours) to minimize byproducts like disulfide linkages . Characterization via X-ray crystallography and thermal gravimetric analysis (TGA) is critical to confirm structural integrity and thermal stability .
Q. How do counterions (e.g., Na⁺, Zn²⁺) influence the physicochemical properties of TDZDT salts?
- Methodological Answer : Counterions modulate solubility and reactivity. For instance:
- Sodium salts (e.g., C₂HN₂NaS₃) enhance water solubility, making them suitable for aqueous-phase biological assays .
- Zinc salts (e.g., C₄H₂N₄S₆Zn) improve thermal stability (decomposition >250°C) and are used in lubricant additives due to their anti-wear properties .
- Potassium salts (e.g., C₂K₂N₂S₃) exhibit higher melting points (~270–276°C), favoring solid-state applications .
- Key Step : Ion exchange chromatography is used to isolate salts, followed by elemental analysis (EA) and FT-IR to verify coordination .
Q. What safety protocols are recommended for handling TDZDT in laboratory settings?
- Methodological Answer :
- PPE : EN 374-certified gloves, dust respirators, and protective clothing to prevent dermal/ocular exposure .
- Waste Management : Segregate waste containing TDZDT derivatives (e.g., reaction byproducts) and dispose via licensed hazardous waste facilities to avoid environmental release (ECHA guidelines) .
- Emergency Measures : Immediate rinsing with water for skin contact (15+ minutes) and use of 0.9% saline for eye exposure .
Advanced Research Questions
Q. How does TDZDT function as a defect-passivating agent in perovskite solar cells, and what mechanistic insights exist?
- Methodological Answer : TDZDT coordinates with undercoordinated Pb²⁺ ions in MAPbI₃ perovskites via its S and N donor atoms, reducing trap states. Experimental steps:
- Additive Incorporation : Add 0.5–1.0 wt% TDZDT to the perovskite precursor solution .
- Characterization : Use XRD to confirm larger grain sizes (>800 nm) and space-charge-limited current (SCLC) measurements to quantify defect density reduction (e.g., 7-fold lower vs. control) .
- Contradiction Note : While TDZDT improves efficiency, its long-term stability under UV exposure requires further study due to potential sulfur degradation .
Q. What contradictions exist in environmental toxicity data for TDZDT reaction products, and how can they be resolved?
- Methodological Answer :
- Data Conflict : Acute toxicity to Daphnia magna (EL₅₀ = 41 mg/L) suggests moderate aquatic hazard , while mammalian studies show low oral toxicity (LD₅₀ >2000 mg/kg) .
- Resolution Strategies :
- Conduct species-specific assays (e.g., algae, fish) to assess chronic toxicity (OECD Test 201/202).
- Analyze metabolite profiles (LC-MS) to identify persistent endocrine-disrupting derivatives (e.g., RP-HP with 4-heptylphenol) .
Q. How do regulatory classifications (e.g., SVHC, REACH) impact the design of TDZDT-based formulations?
- Methodological Answer :
- Regulatory Constraints : TDZDT derivatives like RP-HP (≥0.1% 4-heptylphenol) are classified as SVHC due to endocrine disruption .
- Mitigation Steps :
- Substitute 4-heptylphenol with non-alkylphenol reactants (e.g., bio-based diols).
- Use green chemistry metrics (e.g., E-factor) to minimize hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
